molecular formula C18H23N3O2 B13690917 (R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one

(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one

Cat. No.: B13690917
M. Wt: 313.4 g/mol
InChI Key: XUKROCVZGZNGSI-UHFFFAOYSA-N
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Description

Irdabisant, also known as CEP-26401, is a novel and potent histamine H3 receptor antagonist/inverse agonist. It has been shown to possess cognition-enhancing and wake-promoting activities. The compound has demonstrated high affinity for histamine H3 receptors in both rat and human systems, making it a promising candidate for therapeutic applications in cognitive and attentional disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irdabisant involves multiple steps, starting with the preparation of the core pyridazinone structure. The key intermediate, 6-{4-[3-(®-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-2H-pyridazin-3-one, is synthesized through a series of reactions including nucleophilic substitution and cyclization. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of Irdabisant follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Irdabisant undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Irdabisant, which can be further studied for their pharmacological properties .

Scientific Research Applications

Irdabisant has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study histamine H3 receptor interactions.

    Biology: Employed in research to understand the role of histamine H3 receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in cognitive and attentional disorders, schizophrenia, and as an adjunctive therapy to approved antipsychotics.

    Industry: Utilized in the development of new drugs targeting histamine H3 receptors.

Mechanism of Action

Irdabisant exerts its effects by antagonizing and inversely agonizing the histamine H3 receptor. This leads to increased release of neurotransmitters such as histamine, acetylcholine, and norepinephrine in the brain. The compound’s high affinity for the histamine H3 receptor allows it to effectively modulate cognitive and wake-promoting pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Irdabisant

Irdabisant stands out due to its high affinity and selectivity for the histamine H3 receptor, as well as its potent cognition-enhancing and wake-promoting activities. Its unique chemical structure and pharmacological profile make it a valuable compound for both research and therapeutic applications .

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C18H23N3O2/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17/h5-10,14H,2-4,11-13H2,1H3,(H,20,22)

InChI Key

XUKROCVZGZNGSI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3

Origin of Product

United States

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